1-Chloro-2-methyl-3-propoxypropane
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Overview
Description
1-Chloro-2-methyl-3-propoxypropane is an organic compound with the molecular formula C7H15ClO. It is a chlorinated ether, characterized by the presence of a chlorine atom, a methyl group, and a propoxy group attached to a propane backbone. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
1-Chloro-2-methyl-3-propoxypropane can be synthesized through several methods. One common synthetic route involves the reaction of 2-methyl-3-propoxypropanol with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
[ \text{2-Methyl-3-propoxypropanol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
In industrial settings, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors, to ensure higher yields and purity.
Chemical Reactions Analysis
1-Chloro-2-methyl-3-propoxypropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), to form corresponding alcohols or amines.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids or ketones.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.
Scientific Research Applications
1-Chloro-2-methyl-3-propoxypropane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-chloro-2-methyl-3-propoxypropane depends on the specific reactions it undergoes. In substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new compounds. In oxidation reactions, the compound is converted to more oxidized forms, such as carboxylic acids or ketones. The molecular targets and pathways involved in these reactions vary based on the specific conditions and reagents used.
Comparison with Similar Compounds
1-Chloro-2-methyl-3-propoxypropane can be compared with other similar compounds, such as:
1-Chloro-2-methylpropane: This compound lacks the propoxy group and has different reactivity and applications.
1-Chloro-2-methyl-2-propanol: This compound has a hydroxyl group instead of a propoxy group, leading to different chemical properties and uses.
1-Chloro-3-methyl-2-butene: This compound has a double bond and different structural features, resulting in distinct reactivity and applications.
Properties
Molecular Formula |
C7H15ClO |
---|---|
Molecular Weight |
150.64 g/mol |
IUPAC Name |
1-chloro-2-methyl-3-propoxypropane |
InChI |
InChI=1S/C7H15ClO/c1-3-4-9-6-7(2)5-8/h7H,3-6H2,1-2H3 |
InChI Key |
CCQZBGSMMFUTII-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC(C)CCl |
Origin of Product |
United States |
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